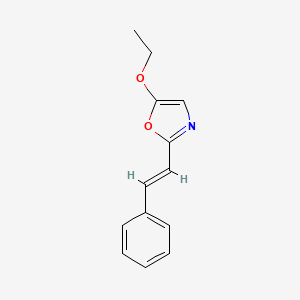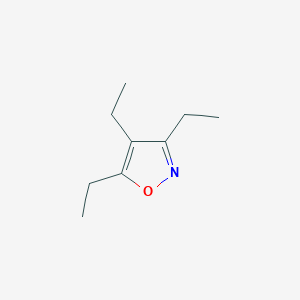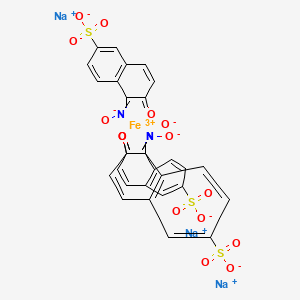![molecular formula C11H8N2O B12859200 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety. The presence of nitrogen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one typically involves multi-step processes. One common method includes the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet-Spengler reaction is often employed, which involves the cyclization and oxidation of intermediates to form the desired tricyclic structure . Another approach involves the use of Pd-catalyzed cross-coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux in organic solvents.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
3,5-Dihydropyrrolo[2,3-c]quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
3H-Pyrrolo[2,3-c]quinolin-4(5H)-one: Similar in structure but differs in the oxidation state and substitution pattern.
Quinazolin-4(3H)-one: Another heterocyclic compound with a similar quinoline core but different biological activities and chemical properties.
Uniqueness: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and potential for diverse biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-10)7-3-1-2-4-9(7)13-11/h1-6,12H,(H,13,14) |
InChI-Schlüssel |
LZSXYVQDQFUTRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)







![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)

![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)

